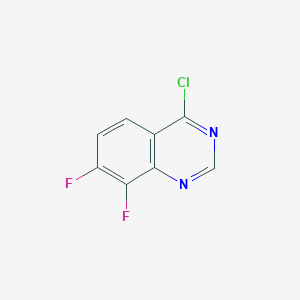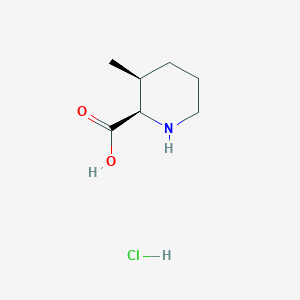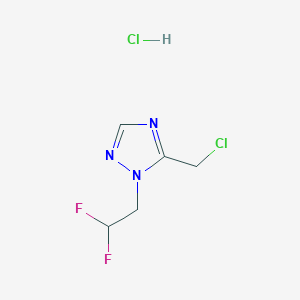
N-methyl-5,6,7,8-tetrahydroquinolin-4-amine
説明
“N-methyl-5,6,7,8-tetrahydroquinolin-4-amine” is a chemical compound with the molecular weight of 162.23 . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,11,12) . This code provides a specific textual representation of the molecule’s structure.科学的研究の応用
One-Pot Synthesis Techniques
One study outlines the one-pot synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles using a multi-component reaction that showcases the compound's versatility in organic synthesis (Wan et al., 2011). This method indicates the compound's utility in efficiently forming multiple bonds within a single reaction setup.
Alkylation of α-Amino Nitrile
Another research effort describes the alkylation of α-amino nitrile to synthesize natural alkaloids, demonstrating the compound's role in the synthesis of biologically active molecules (Shahane et al., 2008). This process highlights the compound's potential in medicinal chemistry for the creation of therapeutic agents.
N-Methylation Using CO2 and H2
Research on N-methylation of quinolines, including tetrahydroquinolines, using CO2 and H2, has been reported to achieve high yields, pointing towards sustainable methods in chemical synthesis (He et al., 2017). This approach is significant for its environmental friendliness and efficiency.
Antioxidant Activity
The antioxidant activity of fused heterocyclic compounds, including tetrahydroquinolines, has been evaluated, suggesting potential applications in material science, particularly in enhancing the stability of polymers (Nishiyama et al., 2003). This application is crucial for developing new materials with improved longevity and resistance to oxidative degradation.
Spectroscopic Studies
Spectroscopic studies of substituted tetrahydroquinoline compounds emphasize the compound's relevance in analytical chemistry for characterizing and understanding the structural properties of new chemical entities (Tugcu & Turhan, 2018). Such studies are foundational for the development of new compounds with specific desired properties.
Stereoselective Synthesis
Efforts in stereoselective synthesis of tetrahydroquinoline derivatives highlight the importance of this compound in creating molecules with specific stereochemistry, crucial for pharmaceutical applications where the activity of a drug can significantly depend on its stereochemical configuration (Varma et al., 2011).
Safety and Hazards
作用機序
Target of Action
It has been found to exhibit significant antiproliferative activity against various cancer cell lines , suggesting that it may interact with cellular targets involved in cell proliferation and survival.
Mode of Action
It is known that the compound’s stereochemistry can significantly impact its biological effect . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in cellular processes.
Result of Action
N-methyl-5,6,7,8-tetrahydroquinolin-4-amine has been found to exhibit significant antiproliferative activity against various cancer cell lines . The most active compound, ®-5a, was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells . These effects suggest that the compound may induce cell death through mechanisms such as apoptosis.
特性
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFXOHUERSGRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2CCCCC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)


![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)